2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid
Description
Chemical Structure and Properties The compound 2-{1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid (hereafter referred to as the "target compound") features a pyrrolidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with two methyl groups. An acetic acid moiety is attached to the 2-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 317.3850 g/mol (calculated from ).
Properties
IUPAC Name |
2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKMLJXJULVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
On an industrial scale, the production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.
Major Products Formed
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the elimination of tert-butyl cation and subsequent decarboxylation to release the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares functional and structural motifs with several analogs, including Boc-protected amines, cyclic amino acid derivatives, and acetic acid-containing scaffolds. Below is a detailed comparison based on molecular features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Molecular Features of Comparable Compounds
Physicochemical and Functional Differences
In contrast, the difluorocyclohexyl analog () combines Boc protection with fluorine substituents, lowering its pKa (3.94 vs. ~4.7 for typical acetic acids) due to electron-withdrawing effects.
Steric and Electronic Effects :
- The 4,4-dimethyl groups on the target compound’s pyrrolidine ring increase steric hindrance compared to the unsubstituted pyrrolidine in RS-2107. This may reduce nucleophilic reactivity at the nitrogen.
- The pyrazine derivative () lacks a pyrrolidine ring but features a planar aromatic system, likely enhancing π-π stacking interactions in biological systems.
Solubility and Formulation :
- The sodium salt in (EN300-1608994) demonstrates how salt formation improves aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations.
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid, with the CAS number 2167516-48-3, is a compound characterized by its unique chemical structure, which includes a pyrrolidine ring and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is C₁₃H₂₃NO₄, with a molecular weight of approximately 257 g/mol. Key chemical properties include:
- LogP : 2.01 (indicating moderate lipophilicity)
- Polar Surface Area : 67 Ų
- pKa : Approximately 4.56 (suggesting weak acidity) .
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential pharmacological effects. Compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Pyrrolidine derivatives have been noted for their antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, potentially increasing efficacy against microbial targets.
- Influence on Receptor Interactions : The pyrrolidine ring is known to interact with various receptors and enzymes, which may lead to modulation of biological pathways.
Antimicrobial Studies
A study evaluating the antimicrobial activity of pyrrolidine derivatives found that compounds with structural similarities to this compound exhibited significant antibacterial effects against several strains of bacteria. The study reported an IC50 value indicating effective inhibition at low concentrations .
Enzyme Inhibition
Research on enzyme inhibition has shown that similar compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, a related pyrrolidine derivative was shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence . This suggests that this compound may also possess inhibitory effects on similar biological systems.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid | Structure | Similar backbone; different substituents | Potentially different pharmacological profiles |
| 2-(1-(Tert-butoxycarbonyl)piperidin-2-yl)acetic acid | Structure | Piperidine instead of pyrrolidine | Varying steric and electronic properties affecting reactivity |
| 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid | Structure | Propanoic acid instead of acetic acid | Different solubility and absorption characteristics |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
